molecular formula C18H22N4O2 B2847000 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide CAS No. 866009-73-6

2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide

Cat. No.: B2847000
CAS No.: 866009-73-6
M. Wt: 326.4
InChI Key: FNJHVZVKXDCMNI-UHFFFAOYSA-N
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Description

2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide is a complex organic compound that features a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the aminobenzoyl group: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the tert-butyl group: This step might involve the use of tert-butyl chloride in the presence of a base.

    Coupling with hydrazinecarboxamide: The final step could involve coupling the intermediate with hydrazinecarboxamide under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or hydrazine groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Substitution reactions might occur at the aromatic rings or the tert-butyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminobenzoyl)-N-phenylhydrazinecarboxamide
  • 2-(tert-butyl)-N-phenylhydrazinecarboxamide
  • 2-(2-aminobenzoyl)-2-(tert-butyl)hydrazinecarboxamide

Uniqueness

The uniqueness of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide lies in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(2-aminobenzoyl)-tert-butylamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2,3)22(16(23)14-11-7-8-12-15(14)19)21-17(24)20-13-9-5-4-6-10-13/h4-12H,19H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJHVZVKXDCMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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